p-(1-Bromopropyl)anisole
Description
218-577-4) is an aromatic ether derivative with the molecular formula C₁₀H₁₃BrO . It consists of a methoxy-substituted benzene ring (anisole core) attached to a 3-bromopropyl chain. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its solubility in polar and nonpolar solvents (due to the anisole moiety) enhances its versatility in cross-coupling reactions .
Properties
CAS No. |
536-44-7 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(1-bromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
HXKPUARSGIFGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Myristicin (5-Allyl-2,3-(methylenedioxy)anisole)
- Formula : C₁₁H₁₂O₃
- Structure : Features a methoxy group, a methylenedioxy ring, and an allyl chain instead of a bromopropyl group.
- Properties : Myristicin is a natural product found in nutmeg and parsley. Unlike p-(1-bromopropyl)anisole, its allyl group participates in [2,3]-sigmatropic rearrangements, making it relevant in flavor chemistry and toxicology studies.
- Applications : Used as a flavoring agent and studied for its psychoactive and cytotoxic effects .
1-Bromopropane (n-Propyl Bromide)
- Formula : C₃H₇Br
- Structure : A simple alkyl bromide lacking the aromatic anisole group.
- Properties: Volatile liquid (boiling point: 71°C) with high solvency power. It is a known neurotoxin and ozone-depleting substance.
- Applications : Industrial solvent for adhesives, aerosols, and degreasing. Its reactivity in SN2 reactions contrasts with the aromatic-electrophile synergy in this compound .
p-(Dimethoxymethyl)Anisole
- Formula: Not explicitly stated, but inferred as C₁₀H₁₄O₃ (based on substituents).
- Structure : Contains a dimethoxymethyl group (-CH(OCH₃)₂) para to the methoxy group.
- Properties : Enhanced electron-donating effects from multiple methoxy groups likely increase aromatic ring reactivity in electrophilic substitutions compared to this compound.
- Applications: Potential use in lignin valorization or as a precursor to biofuels, similar to other anisole derivatives .
p-(1-Cyclohexen-1-yl)Anisole
- Structure : Anisole substituted with a cyclohexenyl group.
- Applications : May serve as a diene in cycloadditions or a chiral building block in asymmetric synthesis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₃BrO | 229.11 g/mol | Methoxy, bromopropyl | Pharmaceutical intermediates |
| Myristicin | C₁₁H₁₂O₃ | 192.21 g/mol | Methoxy, methylenedioxy, allyl | Flavoring, toxicology studies |
| 1-Bromopropane | C₃H₇Br | 122.99 g/mol | Bromoalkyl | Industrial solvent |
| p-(Dimethoxymethyl)anisole | C₁₀H₁₄O₃ | 182.22 g/mol | Methoxy, dimethoxymethyl | Biofuel precursor |
Research Findings and Reactivity Insights
- Catalytic Behavior: Pt/Al₂O₃ catalyzes hydrodeoxygenation (HDO) of anisole derivatives, but bromine in this compound may poison acidic sites, reducing HDO efficiency compared to non-halogenated analogs .
- Kinetics: Anisole derivatives follow pseudo-first-order kinetics in hydrogenation reactions. The bromopropyl group’s electron-withdrawing effect could slow hydrogenolysis rates relative to allyl or methoxy-substituted analogs .
- Toxicity : Unlike 1-bromopropane, this compound’s aromatic ring may reduce volatility and neurotoxic risks, though bromine still poses environmental concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
